3-(Bromomethyl)-2-methyl-3-(propan-2-yl)oxolane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methyl-3-(propan-2-yl)oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-3-(propan-2-yl)oxolane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methyl-3-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: m-CPBA, solvents (e.g., dichloromethane).
Reduction: LiAlH4, solvents (e.g., ether).
Major Products Formed
Substitution: Corresponding amines, thiols, or alkoxides.
Oxidation: Oxirane derivatives.
Reduction: Methyl derivatives.
Scientific Research Applications
3-(Bromomethyl)-2-methyl-3-(propan-2-yl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methyl-3-(propan-2-yl)oxolane involves its reactivity with nucleophiles due to the presence of the bromomethyl group. This reactivity allows it to form covalent bonds with various molecular targets, facilitating its use in synthetic chemistry and biological studies . The compound’s interactions with enzymes and other proteins can be studied to understand its effects on biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-3-(propan-2-yl)oxolane: Similar structure but lacks the methyl group at the 2-position.
1-(Bromomethyl)-2-(propan-2-yl)benzene: Contains a benzene ring instead of an oxolane ring.
Uniqueness
3-(Bromomethyl)-2-methyl-3-(propan-2-yl)oxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications requiring precise chemical modifications .
Properties
Molecular Formula |
C9H17BrO |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methyl-3-propan-2-yloxolane |
InChI |
InChI=1S/C9H17BrO/c1-7(2)9(6-10)4-5-11-8(9)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
BRQGBYRMXQZRNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CBr)C(C)C |
Origin of Product |
United States |
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